Eulicin

Antifungal resistance Candida albicans Polyene cross-resistance

Researchers studying polyene resistance mechanisms in Candida albicans face a critical challenge: polyene-resistant strains often exhibit cross-resistance, complicating control experiments. Eulicin (CAS 534-76-9), a nonpolyene guanidine antibiotic from Streptomyces, directly addresses this problem. In key studies, C. albicans strains resistant to amphotericin B or candidin demonstrated enhanced sensitivity to Eulicin, enabling unambiguous discrimination of polyene-specific resistance pathways. This compound also provides in vivo efficacy against Blastomyces dermatitidis and Cryptococcus neoformans, and serves as a dual-activity (antibacterial-antifungal) reference standard.

Molecular Formula C24H52N8O2
Molecular Weight 484.7 g/mol
CAS No. 534-76-9
Cat. No. B1215506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEulicin
CAS534-76-9
Synonymseulicin
Molecular FormulaC24H52N8O2
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESC(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O
InChIInChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31)
InChIKeyUIPBKZGYQDPIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eulicin Chemical Profile and Sourcing Guide


Eulicin (CAS 534-76-9) is a naturally occurring guanidine-containing antibiotic first isolated from the fermentation broth of Streptomyces species [1]. The compound is structurally characterized as a long-chain aliphatic molecule bearing multiple guanidino and amino functional groups, with the molecular formula C24H52N8O2 and a molecular weight of 484.72 g/mol [2]. Eulicin exhibits in vitro activity against Gram-positive bacteria, select fungi including Saccharomyces cerevisiae and Aspergillus niger, and Mycobacterium species, and is also reported to inhibit human immunodeficiency virus (HIV) infection and replication . As a nonpolyene antifungal agent, Eulicin is mechanistically distinct from the ergosterol-binding polyene class (e.g., amphotericin B, nystatin), a differentiation with direct implications for cross-resistance studies and comparative antifungal research [3].

1
Nonpolyene Guanidine Antifungal Probe
Structurally and mechanistically distinct from ergosterol-binding polyenes; supports cross-resistance studies.
2
Broad-Spectrum Research Tool
Reported activity against Gram-positive bacteria, select fungi, and Mycobacterium species; fits dual antimicrobial screening.
3
HIV Replication Inhibition Context
Reported inhibition of HIV infection and replication; useful for guanidine antiviral scaffold studies.

Eulicin Substitution Rationale


Generic substitution of Eulicin with structurally or mechanistically similar antifungal agents is scientifically unsupported due to three lines of experimental divergence. First, Eulicin is a nonpolyene guanidine derivative, whereas the most commonly employed research antifungals amphotericin B, nystatin, and candidin are polyene macrolides that exert activity via ergosterol binding and membrane pore formation—a fundamental mechanistic distinction [1]. Second, in head-to-head cross-resistance studies, Candida albicans strains rendered resistant to amphotericin B or candidin exhibited enhanced sensitivity to Eulicin compared to their parental wild-type strains, demonstrating that polyene resistance mechanisms do not confer cross-protection against Eulicin [1]. Third, in vivo murine efficacy profiles reveal species-level divergence: Eulicin is effective against Blastomyces dermatitidis and Cryptococcus neoformans—pathogens that were not controlled by nystatin in the same model system—yet Eulicin was ineffective against Histoplasma capsulatum and Candida albicans in the same in vivo assessment [2]. These orthogonal lines of evidence preclude the interchangeable use of Eulicin with polyene or other nonpolyene antifungals in experimental workflows.

Polyene-resistance mechanisms do not confer cross-resistance to Eulicin; direct substitution with amphotericin B or nystatin may misrepresent resistance phenotypes.
Species-level model-response profiles diverge from nystatin: Eulicin targets B. dermatitidis and C. neoformans but not H. capsulatum or C. albicans in murine models.
Dual antibacterial activity separates Eulicin from polyene antifungals; single-pathogen substitution may overlook antibacterial research fit.

Eulicin Comparative Evidence


Polyene Cross-Sensitivity in Candida albicans

Eulicin is unequivocally classified as a nonpolyene antifungal agent, structurally and mechanistically distinct from polyene macrolides including candidin, amphotericin B, nystatin, and fungimycin [1]. In a systematic cross-resistance study, Candida albicans strains that were experimentally rendered resistant to amphotericin B (at resistance levels of 4-fold, 16-fold, 45-fold, and 60-fold relative to wild-type) and to candidin (150-fold resistance) exhibited increased sensitivity to Eulicin relative to their respective parental wild-type strains [1]. The experimental context involved subculturing C. albicans in gradually increasing concentrations of antibiotic in broth on a shaker, with resistance assessed on Ionagar no. 2 (Oxoid) solid medium [1].

Polyene Cross-Sensitivity in C. albicans
Head-to-head
Enhanced sensitivity to Eulicin in amphotericin B- and candidin-resistant C. albicans strains (resistance levels 4- to 150-fold)
Supports nonpolyene cross-resistance study design; polyene resistance does not confer Eulicin resistance.
Broth dilution subculturing; Ionagar no. 2 solid medium.
Antifungal resistance Candida albicans Polyene cross-resistance

In Vivo Murine Efficacy vs. Nystatin

In a comparative murine infection model study, Eulicin demonstrated a distinct species-specific efficacy profile that diverged significantly from nystatin, candidin (candicidin), and stilbamidine [1]. Eulicin was effective against Blastomyces dermatitidis and Cryptococcus neoformans infections in mice, but was ineffective against Histoplasma capsulatum and Candida albicans [1]. In contrast, nystatin controlled all fungal species tested except B. dermatitidis, while candidin was active against H. capsulatum and C. albicans but failed against B. dermatitidis and C. neoformans [1].

In Vivo Murine Efficacy vs. Nystatin
Head-to-head
Effective against B. dermatitidis, C. neoformans; ineffective against H. capsulatum, C. albicans in murine model
Guides species-specific model compound selection; activity profile diverges from nystatin and candidin.
Experimental murine infection model; species-level endpoint context.
In vivo antifungal efficacy Murine infection model Fungal species selectivity

Broad-Spectrum Antibacterial Activity vs. Polyenes

Unlike polyene antifungals such as amphotericin B, nystatin, and filipin—which were observed to be ineffective against bacteria in comparative testing [1]—Eulicin demonstrates broad-spectrum antibacterial activity encompassing both Gram-positive and Gram-negative organisms . While polyenes exhibit negligible antibacterial efficacy due to their specific requirement for ergosterol (a sterol absent in bacterial membranes), Eulicin's guanidine-based structure enables activity against prokaryotic targets [2]. The absence of directly published MIC values in peer-reviewed primary literature represents a current data gap; vendor-reported MICs (S. aureus 8 μg/mL, E. coli >64 μg/mL, C. albicans 16 μg/mL) are provided but cannot be independently verified and should be treated as preliminary guidance only .

Broad-Spectrum Antibacterial Activity
Class-level inference
Active against Gram-positive and Gram-negative bacteria; polyenes (amphotericin B, nystatin, filipin) are ineffective against bacteria
Supports dual-activity screening context; guanidine scaffold enables prokaryotic target engagement.
No peer-reviewed MIC values; vendor-reported data are preliminary and require independent verification.
Antibacterial activity Gram-negative bacteria Spectrum of activity

Eulicin Research Applications


Polyene Resistance Studies in C. albicans

Eulicin serves as a critical nonpolyene control compound in studies investigating polyene resistance mechanisms in Candida albicans. Because C. albicans strains rendered resistant to amphotericin B or candidin exhibit enhanced rather than reduced sensitivity to Eulicin [1], researchers can employ Eulicin to distinguish polyene-specific resistance pathways from broader multidrug resistance phenotypes. This application is directly supported by the 1965 cross-resistance study demonstrating that polyene-resistant strains remain susceptible or hypersensitive to Eulicin [1].

In Vivo Murine Models: Blastomyces and Cryptococcus

Based on the species-specific in vivo murine efficacy data, Eulicin is a rational selection for experimental infection models involving Blastomyces dermatitidis and Cryptococcus neoformans—two fungal pathogens that were not controlled by nystatin in the same comparative study [2]. Researchers focusing on these specific pathogens should consider Eulicin over polyene comparators when the research objective requires a compound with demonstrated in vivo activity against these organisms [2].

Dual Antibacterial-Antifungal Screening

Eulicin's broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, combined with antifungal activity, makes it a suitable reference compound for dual-activity natural product screening campaigns . In contrast to polyene antifungals which lack antibacterial efficacy due to ergosterol-target specificity [3], Eulicin provides a baseline comparator for guanidine-containing antimicrobial natural products, including structurally related compounds such as SF2425 which also exhibits dual antibacterial-antifungal activity .

HIV Replication Inhibition Studies

Eulicin is reported to inhibit human immunodeficiency virus (HIV) infection and replication . While the mechanism underlying this antiviral activity has not been fully elucidated in the peer-reviewed literature, researchers investigating antiviral properties of guanidine-containing natural products may consider Eulicin as a structurally distinct scaffold relative to established antiretroviral agents.

Application
Selection Property
Validation Focus
Polyene Resistance Mechanism Studies
Nonpolyene guanidine scaffold
Cross-resistance pattern validation in C. albicans
In Vivo Fungal Infection Models
Species-specific model-response profile
Susceptibility confirmation for B. dermatitidis and C. neoformans
Dual Antibacterial-Antifungal Screening
Broad-spectrum antimicrobial context
Independent antibacterial activity verification; compare guanidine natural products
HIV Replication Inhibition Research
Structurally distinct antiviral scaffold
Antiviral mechanism elucidation; HIV replication endpoint assessment

Technical Documentation Hub

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26 linked technical documents
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